N-[3,5-bis(trifluoromethyl)phenyl]-2-{[4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
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Overview
Description
N-[3,5-bis(trifluoromethyl)phenyl]-2-{[4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound characterized by its unique structural components, including trifluoromethyl groups, a furan ring, a pyridine ring, and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3,5-bis(trifluoromethyl)phenyl]-2-{[4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Attachment of the Furan and Pyridine Rings: The furan and pyridine rings are introduced via nucleophilic substitution reactions, often using halogenated precursors.
Introduction of the Trifluoromethyl Groups: The trifluoromethyl groups are typically introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under conditions that promote electrophilic substitution.
Final Assembly: The final step involves coupling the triazole derivative with the 3,5-bis(trifluoromethyl)phenyl group through a sulfanyl linkage, often using thiol-based reagents and coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Substitution: The aromatic rings, particularly the pyridine and furan rings, can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Halogenated reagents, organometallics, and strong bases or acids are often employed depending on the specific substitution reaction.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a versatile building block for the synthesis of more complex molecules. Its unique structural features make it valuable in the development of new materials and catalysts.
Biology
In biological research, derivatives of this compound are explored for their potential as enzyme inhibitors or modulators of biological pathways. The trifluoromethyl groups, in particular, are known to enhance the bioavailability and metabolic stability of pharmaceutical compounds.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the areas of oncology and infectious diseases.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[3,5-bis(trifluoromethyl)phenyl]-2-{[4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl groups enhance its binding affinity and selectivity, while the triazole ring can participate in hydrogen bonding and other interactions that stabilize the compound within its target site. The furan and pyridine rings contribute to the overall molecular stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
- N-[3,5-bis(trifluoromethyl)phenyl]-2-chloroacetamide
- N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea
- N,N-Bis(trifluoromethylsulfonyl)aniline
Uniqueness
Compared to these similar compounds, N-[3,5-bis(trifluoromethyl)phenyl]-2-{[4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide stands out due to its combination of multiple functional groups, which confer unique chemical and biological properties. The presence of the furan and pyridine rings, along with the triazole and sulfanyl linkages, provides a versatile platform for further chemical modifications and applications.
This detailed overview highlights the significance and potential of this compound in various scientific and industrial fields
Properties
Molecular Formula |
C22H15F6N5O2S |
---|---|
Molecular Weight |
527.4 g/mol |
IUPAC Name |
N-[3,5-bis(trifluoromethyl)phenyl]-2-[[4-(furan-2-ylmethyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C22H15F6N5O2S/c23-21(24,25)14-7-15(22(26,27)28)9-16(8-14)30-18(34)12-36-20-32-31-19(13-3-1-5-29-10-13)33(20)11-17-4-2-6-35-17/h1-10H,11-12H2,(H,30,34) |
InChI Key |
DOALOZXAHXCCHB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2=NN=C(N2CC3=CC=CO3)SCC(=O)NC4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
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